
Sulindac sulfone
Overview
Description
Exisulind, also known by its trade name Aptosyn, is a sulfone derivative of the nonsteroidal anti-inflammatory drug sulindac. It is a selective apoptotic anti-neoplastic drug that induces apoptosis in precancerous and cancerous cells by inhibiting cyclic guanosine monophosphate phosphodiesterase (cGMP-PDE). This compound has shown promise in the treatment and prevention of various cancers, including colorectal, lung, and prostate cancers .
Preparation Methods
The synthesis of Exisulind involves several steps:
- p-Fluorobenzaldehyde is condensed with propionic anhydride in the presence of sodium propionate to form p-fluoro-alpha-methylcinnamic acid.
Hydrogenation: The resulting compound is hydrogenated over palladium on carbon in ethanol to yield p-fluoro-alpha-methylhydrocinnamic acid.
Cyclization: This intermediate undergoes cyclization with polyphosphoric acid to produce 6-fluoro-2-methylindanone.
Condensation and Hydrolysis: The indanone is condensed with cyanoacetic acid and then hydrolyzed to form 5-fluoro-2-methylindenyl-3-acetic acid.
Final Steps: This compound is then condensed with p-methylthiobenzaldehyde and oxidized to yield the final product, Exisulind.
Chemical Reactions Analysis
Exisulind undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it back to its sulfoxide form.
Scientific Research Applications
Chemopreventive Properties
Antineoplastic Activity
Sulindac sulfone has demonstrated significant antineoplastic effects across various cancer types. A systematic review focused on head and neck squamous cell carcinoma revealed that optimal concentrations of this compound (200-800 µM) effectively inhibit cell proliferation and induce apoptosis in cancer cell lines. This effect is primarily mediated through the inhibition of cyclooxygenase enzymes, leading to reduced cell growth and increased apoptotic activity .
Mechanisms of Action
The mechanisms underlying the antineoplastic activity of this compound include:
- Inhibition of Prostaglandin Synthesis : Although this compound has limited effects on prostaglandin synthesis, it still exhibits significant anticancer properties independent of this pathway .
- Induction of Apoptosis : Studies have shown that this compound induces apoptosis in various cancer cell lines, including HT-29 colon carcinoma cells and MCF-7 breast cancer cells. The apoptotic response is both time- and dose-dependent, suggesting a robust mechanism for its antineoplastic effects .
- Cell Cycle Arrest : Under specific conditions, this compound can induce cell cycle arrest, further contributing to its growth-inhibitory effects .
Neuroprotective Applications
Stroke Treatment
this compound has been investigated for its neuroprotective properties in stroke models. It exhibits tissue protection through antioxidant actions and anti-inflammatory mechanisms. Research indicates that sulindac can cross the blood-brain barrier and may protect against neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing inflammation and preventing protein aggregation . The drug's ability to induce pro-survival proteins in ischemic conditions highlights its potential for therapeutic use in stroke interventions.
Comparative Efficacy in Cancer Treatment
The following table summarizes the efficacy of this compound compared to other derivatives of sulindac:
Compound | Mechanism of Action | Efficacy (IC50) | Cancer Type |
---|---|---|---|
This compound | Cyclooxygenase inhibition, apoptosis | 200-800 µM | Head and Neck Squamous Cell Carcinoma |
Sulindac Sulfide | Prostaglandin synthesis inhibition | 50-200 µM | Colon Cancer |
Sulindac | Mixed mechanisms | 100-300 µM | Breast Cancer |
Case Studies
- Head and Neck Squamous Cell Carcinoma : A systematic review indicated that treatment with this compound at concentrations between 200-800 µM led to a significant reduction in cell proliferation and increased apoptosis rates in multiple studies involving human cancer cell lines .
- Breast Cancer Models : In murine models, sulindac showed efficacy against 4T1 breast cancer, with significant tumor regression observed. The study highlighted a decrease in macrophage-associated chemokines, suggesting a unique immunomodulatory effect alongside direct antitumor activity .
- Neurodegenerative Disease Models : Evidence from animal studies supports the role of sulindac in reducing brain infarction size following ischemic events. Its neuroprotective effects are attributed to modulation of mitochondrial function and reduction of oxidative stress .
Mechanism of Action
Exisulind exerts its effects by inhibiting cGMP-PDE, leading to sustained elevation of cGMP levels. This elevation activates protein kinase G, which in turn induces apoptosis in cancer cells. The compound specifically targets precancerous and cancerous cells due to their overexpression of cGMP-PDE. This mechanism is independent of cyclooxygenase inhibition, making Exisulind unique among its class .
Comparison with Similar Compounds
Exisulind is compared with other sulindac derivatives, such as sulindac sulfoxide and sulindac sulfide. Unlike these compounds, Exisulind does not inhibit cyclooxygenase enzymes, which reduces the risk of gastrointestinal side effects. Other similar compounds include:
Sulindac: A nonsteroidal anti-inflammatory drug with known effects on prostaglandin synthesis.
Sulindac Sulfoxide: An oxidative metabolite of sulindac with anti-inflammatory properties.
Sulindac Sulfide: Another metabolite of sulindac that has shown chemopreventive potential
Exisulind’s unique mechanism of action and its ability to induce apoptosis without affecting cyclooxygenase enzymes make it a promising candidate for cancer therapy and prevention.
Q & A
Basic Research Questions
Q. What are the standard in vitro assays to evaluate Sulindac sulfone’s efficacy in modulating Wnt/β-catenin signaling?
- Methodology :
- NMR Spectroscopy : Use chemical shift perturbation experiments to assess binding affinity between this compound and the PDZ domain of Dishevelled (Dvl) proteins .
- Reporter Gene Assays : Employ TCF/LEF luciferase reporters in cell lines (e.g., SW480, HCT-116) to quantify changes in Wnt pathway activity .
- Western Blotting : Measure protein levels of β-catenin, cyclin D1, and PPARδ after treatment to confirm pathway modulation .
Q. How is this compound metabolized in vivo, and how does this impact its chemopreventive activity?
- Methodology :
- Microsomal Assays : Use liver microsomes from uninduced or induced rats to study epimer-specific oxidation (R- vs. S-epimers) and sulfone formation rates .
- Pharmacokinetic Profiling : Track enterohepatic circulation of this compound and its metabolites in plasma, liver, and tissues using HPLC or LC-MS .
- Aldehyde Oxidase Inhibition : Evaluate the role of enzymes like FMO3 in sulfide-to-sulfone conversion .
Q. What experimental models are suitable for studying this compound’s chemopreventive effects in colorectal cancer?
- Methodology :
- Azoxymethane (AOM)-Induced Rodent Models : Assess tumor incidence, multiplicity, and burden in rats treated with this compound post-carcinogen exposure .
- APC<sup>Min/+</sup> Mice : Use genetically predisposed models to evaluate polyp regression and Wnt pathway inhibition .
- 3D Organoid Cultures : Test dose-dependent effects on apoptosis and cell proliferation in patient-derived colon adenoma organoids .
Advanced Research Questions
Q. How can conflicting data on this compound’s effects on β-catenin expression across cell lines be resolved?
- Methodology :
- Cell Line-Specific Profiling : Compare SW480 (mutant APC) vs. HCA7 (COX-2 overexpressing) cells to identify context-dependent mechanisms .
- Transcriptomic Analysis : Perform RNA-seq to map downstream Wnt targets (e.g., c-MYC, survivin) and correlate with this compound’s IC50 .
- CRISPR Knockout Models : Generate β-catenin-deficient cell lines to isolate COX-independent effects .
Q. What experimental designs address the dual role of this compound in COX inhibition and polyamine metabolism?
- Methodology :
- SSAT Activity Assays : Quantify spermidine/spermine ratios via HPLC in this compound-treated Caco-2 cells to link apoptosis to polyamine depletion .
- COX-2 Knockout Models : Use COX-2<sup>−/−</sup> mice or siRNA-treated cells to decouple COX-dependent and -independent effects .
- Dual-Labeled Probes : Develop fluorescent this compound analogs to track subcellular localization and binding partners (e.g., Dvl PDZ domains) .
Q. How do interspecies differences in this compound metabolism influence translational research?
- Methodology :
- Cross-Species Microsome Comparisons : Compare sulfone formation rates in human, rat, and monkey liver microsomes to identify metabolic bottlenecks .
- Humanized Mouse Models : Engineer mice expressing human FMO3 or aldehyde oxidase to recapitulate human pharmacokinetics .
- Population Pharmacogenomics : Screen for polymorphisms in FMO3 or CYP450 enzymes that alter this compound clearance in clinical cohorts .
Q. Data Contradiction & Reproducibility
Q. Why do some studies report this compound-induced apoptosis in SW480 cells but not in HCA7 or LS174 cells?
- Methodology :
- Dose-Response Curves : Establish threshold concentrations (e.g., 100 μM for SSAT induction) and validate using clonogenic assays .
- Cell Cycle Synchronization : Control for phase-specific susceptibility by synchronizing cells prior to treatment .
- Multi-Omics Integration : Combine proteomics (caspase-3 activation) and metabolomics (polyamine levels) to identify apoptosis-resistant subpopulations .
Q. How can researchers mitigate variability in this compound’s efficacy across preclinical tumor models?
- Methodology :
- Standardized Dosing Protocols : Adopt consistent administration routes (oral vs. intraperitoneal) and timing relative to carcinogen exposure .
- Tumor Microenvironment Analysis : Use multiplex IHC to assess stromal cell contributions (e.g., macrophages, fibroblasts) to drug response .
- Meta-Analysis of Historical Data : Pool results from AOM and xenograft studies to identify covariates (e.g., diet, microbiome) affecting reproducibility .
Q. Future Research Directions
Q. What novel targets beyond Wnt and COX pathways could explain this compound’s chemopreventive effects?
- Methodology :
- Phosphoproteomics : Identify kinase/phosphatase networks modulated by this compound using mass spectrometry .
- CRISPR-Cas9 Screens : Perform genome-wide knockout screens to uncover synthetic lethal interactions .
- PPARγ Agonism Assays : Test this compound’s binding to PPAR isoforms using SPR or thermal shift assays .
Q. How can this compound’s therapeutic window be optimized to minimize hepatorenal toxicity?
- Methodology :
- Toxicogenomics : Profile oxidative stress markers (e.g., GST, SOD) in liver and kidney tissues from chronic dosing studies .
- Prodrug Engineering : Synthesize sulfone derivatives with improved solubility (e.g., PEGylation) to reduce peak plasma concentrations .
- Nanoparticle Delivery : Encapsulate this compound in pH-sensitive liposomes for targeted release in tumor microenvironments .
Properties
Molecular Formula |
C20H17FO4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23) |
InChI Key |
MVGSNCBCUWPVDA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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